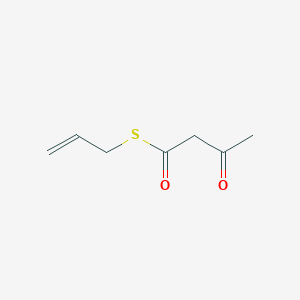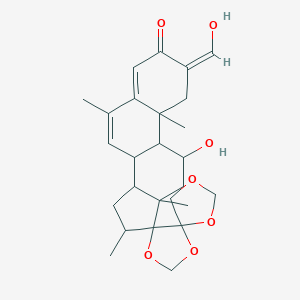
2,4-Dimethylphenylphenylsulfid
Übersicht
Beschreibung
2,4-Dimethylphenyl phenyl sulfide is an organic compound with the molecular formula C14H14S. It is characterized by a phenyl group attached to a sulfur atom, which is further connected to a 2,4-dimethylphenyl group. This compound is typically a white to pale yellow solid and is soluble in organic solvents such as ether and acetone, but insoluble in water .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylphenyl phenyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that sulfides can interact with various biological targets depending on their structure and functional groups .
Mode of Action
Sulfides are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can potentially alter its interaction with its targets.
Biochemical Pathways
For example, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The physical properties of the compound, such as its boiling point and density , can influence its pharmacokinetic properties.
Result of Action
It is known that the compound is an impurity of vortioxetine, a multimodal serotonergic agent that inhibits 5-ht1a, 5-ht1b, 5-ht3a, 5-ht7 receptor and sert .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,4-Dimethylphenyl phenyl sulfide are not well-studied. It is known that sulfides can participate in various biochemical reactions. They can act as nucleophiles, reacting with electrophiles in nucleophilic substitution reactions
Cellular Effects
For example, hydrogen sulfide (H2S), a simple inorganic sulfide, is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dimethylphenyl phenyl sulfide is not well-understood. Sulfides can exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
For example, they can undergo degradation, and their long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Sulfides can be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenyl phenyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of phenylthiol with 2,4-dimethylbromobenzene. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of 2,4-dimethylphenyl phenyl sulfide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethylphenyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert it back to thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the phenyl or dimethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted phenyl or dimethylphenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Phenyl sulfide: Lacks the dimethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dimethylphenyl sulfide: Similar structure but without the phenyl group, affecting its reactivity and applications.
Diphenyl sulfide: Contains two phenyl groups, differing in steric and electronic properties compared to 2,4-dimethylphenyl phenyl sulfide.
Uniqueness: 2,4-Dimethylphenyl phenyl sulfide is unique due to the presence of both phenyl and 2,4-dimethylphenyl groups, which influence its reactivity and make it suitable for specific applications in organic synthesis and research .
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWAROOLSBWYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
